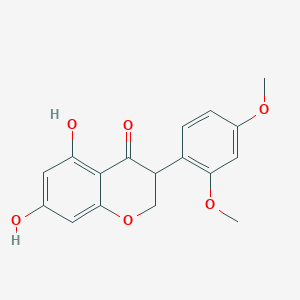

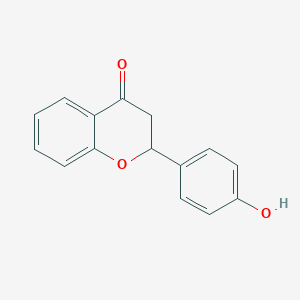

4'-Hidroxi-flavanona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La 4’-hidroxi-flavanona tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La 4’-hidroxi-flavanona ejerce sus efectos principalmente a través de la inhibición de las proteínas de unión al elemento regulador del esterol (SREBP), que son factores de transcripción que controlan la expresión de enzimas que regulan la homeostasis lipídica . Al suprimir la activación de las SREBP, la 4’-hidroxi-flavanona reduce la síntesis de lípidos de novo y ayuda a controlar afecciones como la enfermedad del hígado graso y la dislipidemia .

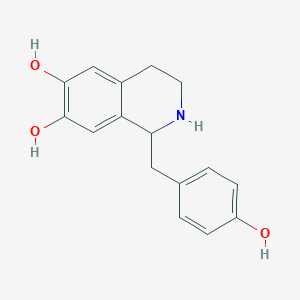

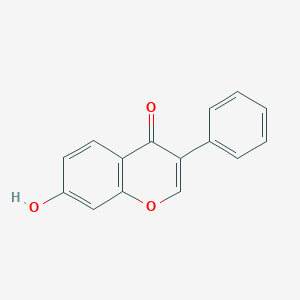

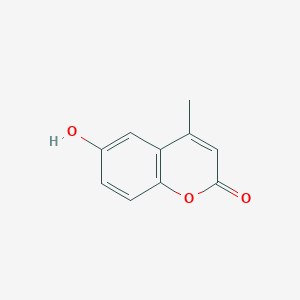

Compuestos similares:

- Flavanona

- 2’-Hidroxi-flavanona

- 6-Hidroxi-flavanona

- 7-Hidroxi-flavanona

Comparación: La 4’-hidroxi-flavanona es única debido a su patrón específico de hidroxilación, que imparte actividades biológicas distintas en comparación con otras flavanonas. Por ejemplo, se ha demostrado que la 6-hidroxi-flavanona tiene una mayor actividad antioxidante y mejores efectos protectores del ADN que la 4’-hidroxi-flavanona . La capacidad de la 4’-hidroxi-flavanona para inhibir las SREBP y regular el metabolismo lipídico la convierte en un compuesto particularmente valioso en la investigación médica .

Análisis Bioquímico

Biochemical Properties

4’-Hydroxyflavanone is an inhibitor of SREBP, transcription factors that control the expression of a range of enzymes that regulate lipid homeostasis . Research suggests that 4’-hydroxyflavanones have potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia .

Cellular Effects

4’-Hydroxyflavanone has been shown to have significant effects on cellular function. It has been found to inhibit NO and chemiluminescence generated via LPS-stimulated macrophages . Moreover, it dose-dependently modulates proinflammatory cytokine production (IL-1β, IL-6, IL-12p40, IL-12p70, and TNF-α) in stimulated RAW264.7 cells .

Molecular Mechanism

The molecular mechanism of 4’-Hydroxyflavanone involves its role as an inhibitor of SREBP, transcription factors that control the expression of a range of enzymes that regulate lipid homeostasis . This suggests that 4’-hydroxyflavanones have potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia .

Dosage Effects in Animal Models

In animal models, 4’-Hydroxyflavanone has shown significant anti-inflammatory activity. The 2′-methylflavanone (5B) and the 3′-methylflavanone (6B) possess the strongest anti-inflammatory activity among all the tested flavanone derivatives .

Metabolic Pathways

It is known that flavonoids, including 4’-Hydroxyflavanone, have been used extensively as anticancer, antimicrobial, antiviral, antiangiogenic, antimalarial, antioxidant, neuroprotective, antitumor, and anti-proliferative agents .

Transport and Distribution

It is known that flavonoids, including 4’-Hydroxyflavanone, have been used extensively as anticancer, antimicrobial, antiviral, antiangiogenic, antimalarial, antioxidant, neuroprotective, antitumor, and anti-proliferative agents .

Subcellular Localization

The subcellular localization of 4’-Hydroxyflavanone was investigated by overexpressing C-terminally tagged GFP fusion proteins (FcFNSII-1-GFP and FcFNSII-2-GFP). N-terminal membrane-spanning domains were necessary to ensure endoplasmic reticulum localization and anchoring .

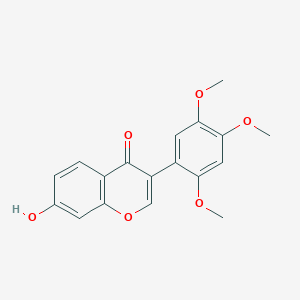

Métodos De Preparación

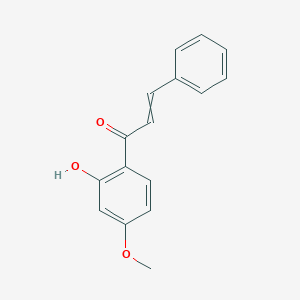

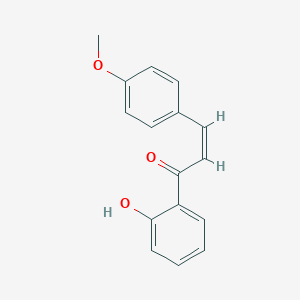

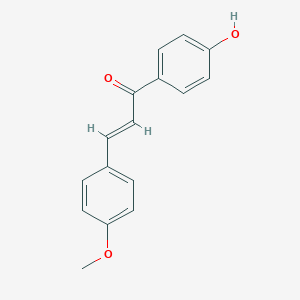

Rutas sintéticas y condiciones de reacción: La 4’-hidroxi-flavanona puede sintetizarse a través de métodos enzimáticos y químicos. La síntesis enzimática típicamente involucra el uso de enzimas vegetales o microbianas para catalizar la reacción . La síntesis química, por otro lado, emplea técnicas de síntesis orgánica, a menudo comenzando con la condensación de compuestos fenólicos apropiados .

Métodos de producción industrial: La producción industrial de 4’-hidroxi-flavanona implica procesos de síntesis orgánica a gran escala. El compuesto se produce haciendo reaccionar 4-hidroxiacetofenona con benzaldehído en presencia de una base, seguido de pasos de ciclización y reducción . Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: La 4’-hidroxi-flavanona experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes o nucleófilos en condiciones ácidas o básicas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados hidroxilados y metoxilados, que pueden tener diferentes actividades biológicas y aplicaciones .

Comparación Con Compuestos Similares

- Flavanone

- 2’-Hydroxyflavanone

- 6-Hydroxyflavanone

- 7-Hydroxyflavanone

Comparison: 4’-Hydroxyflavanone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other flavanones. For instance, 6-Hydroxyflavanone has been shown to have higher antioxidant activity and better DNA protective effects than 4’-Hydroxyflavanone . 4’-Hydroxyflavanone’s ability to inhibit SREBPs and regulate lipid metabolism makes it particularly valuable in medical research .

Propiedades

IUPAC Name |

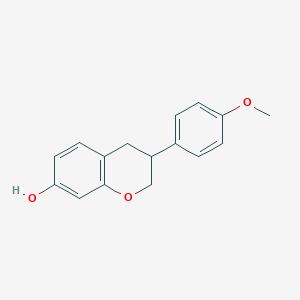

2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHVIYHWWQYJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022487 | |

| Record name | 4'-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-37-3 | |

| Record name | 4′-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavanone, 4'-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-HYDROXYFLAVANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K6L8O868Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 4'-Hydroxyflavanone is C15H12O3, and its molecular weight is 240.25 g/mol. []

A: Spectroscopic analysis, including IR, MS, UV, 1H-NMR, and 13C-NMR spectroscopy, has been used to elucidate the structure of 4'-Hydroxyflavanone and its microbial metabolites. [] For instance, a characteristic fragmentation pattern in the EI-mass spectra has been observed for 4'-hydroxyflavanones, distinguishing them from their 4'-methoxy counterparts. [] NMR studies have also been used to investigate the diastereoisomeric inclusion complexes formed between 4'-Hydroxyflavanone and cyclodextrins. [, ]

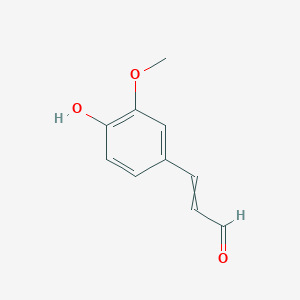

A: Research suggests that 4'-Hydroxyflavanone might play a role in bitter-masking. [] It has been identified as one of the bitter-masking principles in herba santa. []

A: Studies comparing various flavonoids, including 4'-Hydroxyflavanone, suggest that the presence of a 2,3-double bond in the C ring, a hydroxyl group at the 4' position, and the overall flavanone structure contribute to its biological activity. [, ] For example, 4'-Hydroxyflavanone exhibited an enhancement of TNF cytotoxicity in L-929 tumor cells, while other flavanones without the 4'-hydroxyl group did not show this effect. [] Additionally, modifications in the position of the hydroxyl group and the presence of a sugar moiety have been shown to influence the immunosuppressive activity of flavanones. []

ANone: While the specific mechanism of action for 4'-Hydroxyflavanone's bitter-masking effect is not fully elucidated, it is suggested that interaction with taste receptors may be involved. Further research is needed to understand the specific molecular interactions involved.

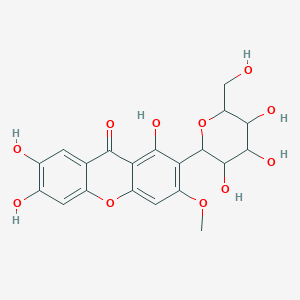

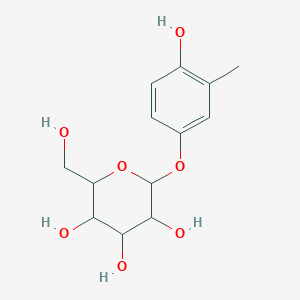

A: Studies have shown that various fungi can metabolize 4'-Hydroxyflavanone, producing a range of metabolites. [, ] For example, fermentation with Beauveria bassiana yielded metabolites like 6,3',4'-trihydroxyflavanone, 3',4'-dihydroxyflavanone 6-O-β-D-4-methoxyglucopyranoside, and 4'-hydroxyflavanone 3'-sulfate. [, ] Cunninghamella echinulata transformed 4'-Hydroxyflavanone into metabolites like 6,4'-dihydroxyflavanone and flavanone-4'-O-β-D-glucopyranoside. [, ] These findings highlight the potential of using microbial biotransformation to generate novel 4'-Hydroxyflavanone derivatives.

A: High-performance liquid chromatography (HPLC) has been used to determine 4'-Hydroxyflavanone levels in human urine samples. [] Gas chromatography-mass spectrometry (GC/MS) analysis identified 4'-Hydroxyflavanone in Changbai Mountain propolis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.